molecular formula C9H11ClN4 B1364173 4-Methyl-1-hydrazinophthalazine hydrochloride CAS No. 63868-76-8

4-Methyl-1-hydrazinophthalazine hydrochloride

Cat. No. B1364173
CAS RN: 63868-76-8
M. Wt: 210.66 g/mol
InChI Key: LDKCZGWQXZVGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-hydrazinophthalazine hydrochloride is a chemical compound used in the synthesis of novel phthalazine derivatives as antihypertensive agents .


Synthesis Analysis

The synthesis of 4-Methyl-1-hydrazinophthalazine hydrochloride involves complex chemical reactions. It’s a derivative of hydralazine, which was originally developed in the 1950s as a malaria treatment but was soon repurposed due to its antihypertensive ability . The final metabolic process hydralazine can undergo is the conversion to an unnamed hydralazine metabolite, which is further metabolized to 3-methyl-s-triazolophthalazine (MTP) .


Molecular Structure Analysis

The molecular formula of 4-Methyl-1-hydrazinophthalazine hydrochloride is C9H11ClN4, and its molecular weight is 210.67 . It’s a derivative of hydralazine, which has a molecular formula of C8H8N4 and a molecular weight of 160.1759 .


Chemical Reactions Analysis

The chemical reactions involving 4-Methyl-1-hydrazinophthalazine hydrochloride are complex and involve multiple steps. As a derivative of hydralazine, it undergoes various metabolic processes, including conversion to an unnamed hydralazine metabolite and further metabolism to 3-methyl-s-triazolophthalazine (MTP) .


Physical And Chemical Properties Analysis

4-Methyl-1-hydrazinophthalazine hydrochloride is a solid at 20 degrees Celsius . It has a molecular weight of 210.67 and is soluble in water . The degree of solubility in water is 44.2 g/l at 25 °C .

Scientific Research Applications

Luminescence Properties in Lanthanide Complexes

4-Methyl-1-hydrazinophthalazine hydrochloride is utilized in the synthesis of lanthanide complexes that exhibit luminescence. These complexes, incorporating a hydrazine-derived chromophore, show sensitization of the lanthanide center by the chromophore, indicating potential applications in materials science and photophysics (Burton‐Pye, Heath, & Faulkner, 2005).

Vibrational Spectroscopy Analysis

The molecule has been analyzed using Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy. This research helps in understanding the vibrational modes of the molecule, which is significant for its applications in various scientific fields (Gunasekaran, Seshadri, & Muthu, 2006).

Synthesis of Novel Derivatives

It serves as a precursor in the synthesis of novel 4-pyrazolylquinolinone derivatives. These derivatives have potential applications in medicinal chemistry and drug development (Abass, 2000).

Antimicrobial Activity

1-Hydrazinophthalazine-based compounds synthesized using this chemical have shown antimicrobial activity. This indicates its potential use in the development of new antimicrobial agents (Aly & Gad El-karim, 2005).

Anti-cancer Potential

Derivatives like 4-hydrazinylphenyl benzenesulfonate, synthesized from 4-Methyl-1-hydrazinophthalazine hydrochloride, have shown significant anti-cancer activity against breast cancer cell lines, suggesting its role in cancer research (Prasetiawati, Hidayat, Zamri, & Muchtaridi, 2022).

Corrosion Inhibition

It has been studied for its role in inhibiting corrosion in mild steel in acidic media. This indicates its potential application in materials science and engineering (Njong, Ndosiri, Nfor, & Offiong, 2018).

Optical Probe Development

4-Methyl-1-hydrazinophthalazine hydrochloride is involved in the development of optical probes for the detection of hydrazine. This could have significant applications in environmental monitoring and safety (Cui et al., 2014).

Safety and Hazards

4-Methyl-1-hydrazinophthalazine hydrochloride is toxic if swallowed and is suspected of damaging fertility or the unborn child . It may also cause harm to breast-fed children . It’s recommended to avoid contact during pregnancy or while nursing, and to avoid breathing dusts or mists .

properties

IUPAC Name

(4-methylphthalazin-1-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.ClH/c1-6-7-4-2-3-5-8(7)9(11-10)13-12-6;/h2-5H,10H2,1H3,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKCZGWQXZVGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20980597
Record name 1-Hydrazinylidene-4-methyl-1,2-dihydrophthalazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20980597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-hydrazinophthalazine hydrochloride

CAS RN

63868-76-8
Record name Phthalazine, 1-hydrazino-4-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063868768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydrazinylidene-4-methyl-1,2-dihydrophthalazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20980597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1-hydrazinophthalazine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Methyl-1-hydrazinophthalazine hydrochloride
Reactant of Route 3
4-Methyl-1-hydrazinophthalazine hydrochloride
Reactant of Route 4
4-Methyl-1-hydrazinophthalazine hydrochloride
Reactant of Route 5
4-Methyl-1-hydrazinophthalazine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Methyl-1-hydrazinophthalazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.